molecular formula C19H25NO4S2 B596467 Rotigotine Sulfate CAS No. 128478-69-3

Rotigotine Sulfate

Número de catálogo: B596467
Número CAS: 128478-69-3
Peso molecular: 395.532
Clave InChI: VWKVWIAVWPRBTQ-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Rotigotine sulfate is a non-ergoline dopamine receptor agonist with activity across D1–D5 receptors, primarily used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS) . Its chemical formula is C₁₉H₂₅NO₄S₂ (molecular weight: 395.5361), and it is administered via a transdermal patch to ensure stable plasma concentrations over 24 hours . The compound’s metabolism involves conjugation (sulfation and glucuronidation) and N-dealkylation, with sulfate conjugates being predominant metabolites in humans .

Key pharmacological attributes include:

  • Transdermal delivery: Provides continuous dopaminergic stimulation, reducing motor fluctuations in PD .
  • Renal safety: No dose adjustment is required in renal impairment, including hemodialysis patients .

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Rotigotine Hydrochloride vs. Rotigotine Sulfate

Parameter This compound Rotigotine Hydrochloride
Chemical Formula C₁₉H₂₅NO₄S₂ C₁₉H₂₅N₀₃S·HCl
Molecular Weight 395.54 g/mol 351.93 g/mol
Solubility Enhanced solubility due to sulfate moiety Higher polarity due to hydrochloride salt
Metabolites Predominantly sulfate conjugates Similar conjugation pathways
Clinical Use Transdermal patch Not commonly used clinically

Key Insight : The sulfate form is optimized for transdermal delivery, while the hydrochloride form is a reference standard in pharmacopeial testing .

Pharmacokinetic and Efficacy Comparisons

Pharmacokinetics in Ethnic Populations

Parameter Japanese Subjects Caucasian Subjects
Plasma Half-Life ~18 hours ~12 hours
Dose Adjustment Weight-corrected dosing Standard dosing
Renal Excretion 71% (unchanged) Comparable

Efficacy in Parkinson’s Disease

Outcome Rotigotine + Levodopa Placebo + Levodopa
Mean "Off" Time (24h) 16.1% 20.9% (P<0.0001)
Anxiety Symptom Improvement Significant (P<0.05) No significant effect
Bladder Function (Rats) Reduced voiding pressure No effect

Key Findings :

  • Rotigotine reduces "off" time by 4.8% absolute compared to placebo, with consistent efficacy across daytime periods .
  • D1/D5 receptor activation improves overactive bladder symptoms in PD models .
  • Low doses (≤8 mg/24h) improve motor symptoms but may lack efficacy for depression/apathy .

Metabolite Profile and Functional Implications

Metabolite Activity Excretion Pathway
Sulfate Conjugates Likely inactive Urine (71%)
Glucuronide Conjugates Inactive Urine/Fecal
N-Despropyl Rotigotine Partial D2/D3 activity Hepatic clearance

Insight : Sulfation is the primary inactivation pathway, necessitating continuous transdermal delivery to maintain therapeutic levels .

Actividad Biológica

Rotigotine sulfate is a non-ergolinic dopamine agonist primarily used in the treatment of Parkinson's disease (PD) and restless legs syndrome (RLS). This article delves into its biological activity, pharmacokinetics, metabolism, and clinical efficacy, supported by data tables and relevant case studies.

Rotigotine acts as an agonist at all five dopamine receptor subtypes (D1-D5), with the highest affinity for the D3 receptor. Its mechanism of action is believed to involve stimulation of dopamine receptors in the caudate-putamen region of the brain, which is critical for motor control. Although its precise mechanism remains unclear, it is thought to enhance dopaminergic activity in patients with PD and RLS .

Pharmacokinetics

Rotigotine is administered via a transdermal patch that provides continuous drug delivery over 24 hours. The pharmacokinetic profile shows:

  • Bioavailability : Approximately 37% of the applied dose is systemically absorbed after 24 hours .
  • Half-life : The terminal elimination half-life of unconjugated rotigotine is about 5.4 hours, while conjugated rotigotine has a half-life of approximately 10 hours .
  • Metabolism : Rotigotine undergoes extensive metabolism primarily through conjugation (sulfation and glucuronidation), leading to inactive metabolites predominantly excreted in urine (71%) and feces (23%) .

Key Pharmacokinetic Parameters

ParameterValue
Absolute Bioavailability37%
Terminal Half-life (unconjugated)5.4 hours
Terminal Half-life (conjugated)~10 hours
Major Route of ExcretionUrine (71%), Feces (23%)

Clinical Efficacy

Clinical studies have demonstrated the efficacy of rotigotine in both early and advanced stages of PD, as well as in moderate to severe RLS. Randomized placebo-controlled trials have shown significant improvements in motor symptoms and overall quality of life.

Case Studies

  • Parkinson's Disease : A study involving patients with advanced PD found that rotigotine significantly reduced "off" time compared to placebo, improving motor function and daily activities .
  • Restless Legs Syndrome : In another trial, patients receiving rotigotine reported substantial relief from RLS symptoms, with a notable decrease in the severity and frequency of leg discomfort .

Safety and Tolerability

Rotigotine is generally well-tolerated, with common side effects including nausea, dizziness, and application site reactions. Importantly, no significant drug-drug interactions have been observed with typical concomitant medications .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing the pharmacological profile of Rotigotine Sulfate in preclinical studies?

  • Answer: Preclinical characterization should include receptor-binding assays to assess dopamine receptor affinity (D1-D5), pharmacokinetic studies (e.g., transdermal absorption rates), and dose-response analyses. High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying plasma concentrations . Stability studies under varying pH and temperature conditions are critical to establish shelf-life parameters .

Q. How can researchers design stability studies to evaluate this compound under different storage conditions?

  • Answer: Stability testing should follow ICH guidelines, using accelerated (e.g., 40°C/75% RH) and long-term (25°C/60% RH) conditions. Analytical methods like HPLC or LC-MS/MS should quantify degradation products (e.g., oxidation byproducts). Include photostability testing to assess light sensitivity, as Rotigotine’s thiophene ring may degrade under UV exposure .

Q. What analytical techniques are validated for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Answer: LC-MS/MS is preferred for its sensitivity and specificity in detecting Rotigotine in plasma or cerebrospinal fluid. Method validation must include parameters like linearity (1–50 ng/mL), recovery rates (>85%), and matrix effect evaluation. Cross-validate with ELISA for consistency in large cohort studies .

Q. How should the PICOT framework be applied to formulate clinical research questions on this compound’s efficacy?

  • Answer: Define Population (e.g., Parkinson’s disease patients with motor fluctuations), Intervention (Rotigotine transdermal patch), Comparison (placebo or levodopa), Outcome (reduction in “OFF” time), and Timeframe (12-week trial). This ensures alignment with regulatory trial designs, as seen in the RECOVER and CLEOPATRA-PD studies .

Advanced Research Questions

Q. What experimental design considerations are critical when evaluating this compound in combination therapies (e.g., with apomorphine infusion)?

  • Answer: Use a randomized crossover design with washout periods to mitigate carryover effects. Stratify patients by disease severity and prior treatment history. Monitor tolerability via diaries tracking adverse events (e.g., skin reactions, dyskinesia). The GLORIA study demonstrated that combining Rotigotine with apomorphine requires dose titration to avoid additive side effects .

Q. How can researchers resolve contradictions in tolerability data between open-label and double-blind studies of this compound?

  • Answer: Conduct meta-analyses adjusting for confounding variables (e.g., baseline dopamine agonist use). Use propensity score matching to balance cohorts. In the RECOVER trial, post-hoc analyses revealed that skin reactions were underreported in open-label phases due to unblinded investigators, highlighting the need for rigorous adverse event documentation .

Q. What statistical methods are appropriate for analyzing 24-hour efficacy profiles of this compound in motor and non-motor symptom management?

  • Answer: Time-series analysis (e.g., autoregressive integrated moving average) can model hourly fluctuations in “ON/OFF” states. For non-motor outcomes (e.g., sleep quality), use mixed-effects models to account for repeated measures. The pooled analysis of phase 3 trials employed t-tests stratified by 6-hour intervals to identify diurnal patterns .

Q. How should missing data be handled in longitudinal studies assessing this compound’s long-term safety?

  • Answer: Implement multiple imputation with chained equations (MICE) for missing diary entries or dropout data. Sensitivity analyses (e.g., worst-case scenarios) should validate findings. The DUOGLOBE study used likelihood-based mixed models for missing at random (MAR) assumptions, ensuring robustness in 12-month follow-up data .

Q. What ethical and methodological challenges arise in designing open-label extension studies for this compound?

  • Answer: Address selection bias by including all initial trial participants, regardless of prior response. Use historical controls to contextualize long-term efficacy. The PREFER trial highlighted attrition bias, necessitating intention-to-treat (ITT) analysis and frequent interim assessments to monitor impulse control disorders .

Q. How can researchers leverage real-world evidence (RWE) to validate RCT findings on this compound’s impact on nocturnal symptoms?

  • Answer: Use propensity-matched cohorts from electronic health records (EHRs) to compare Rotigotine users vs. non-users. Apply inverse probability weighting to adjust for confounding. The UK Parkinson’s Audit demonstrated RWE’s utility in confirming RCT results on sleep improvement, though emphasized stricter inclusion criteria to mirror trial populations .

Propiedades

IUPAC Name

[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S2/c1-2-11-20(12-10-17-6-4-13-25-17)16-8-9-18-15(14-16)5-3-7-19(18)24-26(21,22)23/h3-7,13,16H,2,8-12,14H2,1H3,(H,21,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKVWIAVWPRBTQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858384
Record name (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128478-69-3
Record name Rotigotine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128478693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROTIGOTINE SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4K6D2GA9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.